Cas no 1937326-60-7 (2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime)

2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime is a versatile intermediate in organic synthesis, particularly valued for its reactive oxime and dichloropyrimidine functionalities. The compound's dichloro-substituted pyrimidine core enhances its electrophilic character, making it a useful precursor in nucleophilic substitution reactions. The oxime group offers further reactivity, enabling transformations such as condensation or reduction to yield diverse heterocyclic derivatives. This compound is especially relevant in pharmaceutical and agrochemical research, where modified pyrimidine structures are frequently employed. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in synthetic applications requiring precise functional group manipulation.
2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime structure
1937326-60-7 structure
商品名:2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime
CAS番号:1937326-60-7
MF:C5H3Cl2N3O
メガワット:192.002818346024
CID:5172771
PubChem ID:137218924

2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime 化学的及び物理的性質

名前と識別子

    • 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime
    • WLZ3093
    • 4,6-dichloropyrimidine-2-carbaldehyde oxime
    • 1937326-60-7
    • AKOS032960690
    • インチ: 1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)2-8-11/h1-2,11H
    • InChIKey: FBSFRTACYCNXNV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=NC(C=NO)=N1)Cl

計算された属性

  • せいみつぶんしりょう: 190.9653171g/mol
  • どういたいしつりょう: 190.9653171g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 58.4Ų

2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1229342-1g
4,6-dichloropyrimidine-2-carbaldehyde oxime
1937326-60-7 95%
1g
$1050 2024-06-03
eNovation Chemicals LLC
Y1229342-1g
4,6-dichloropyrimidine-2-carbaldehyde oxime
1937326-60-7 95%
1g
$900 2025-02-18
eNovation Chemicals LLC
Y1229342-1g
4,6-dichloropyrimidine-2-carbaldehyde oxime
1937326-60-7 95%
1g
$900 2025-03-01

2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime 関連文献

2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oximeに関する追加情報

Introduction to 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime (CAS No. 1937326-60-7) in Modern Chemical Biology and Medicinal Chemistry

The compound 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime (CAS No. 1937326-60-7) represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic aldehyde derivative, characterized by its dichloropyrimidine core and oxime functional group, has garnered considerable attention due to its versatile applications in drug discovery and molecular research. The structural motif of this compound not only provides a rich scaffold for chemical modification but also endows it with unique reactivity that makes it invaluable in synthetic organic chemistry and bioorganic interactions.

At the heart of its utility lies the 4,6-dichloro substituent on the pyrimidine ring, which enhances its electrophilicity and facilitates further derivatization. This feature is particularly advantageous in constructing complex molecular architectures, enabling chemists to design novel pharmacophores with tailored biological activities. The oxime group, on the other hand, introduces a nucleophilic center that can participate in various condensation reactions, including Schiff base formations and metal coordination studies. Such reactivity is crucial for developing innovative therapeutic agents targeting a wide array of biological pathways.

Recent advancements in medicinal chemistry have highlighted the potential of 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its role in generating potent kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The dichloropyrimidine scaffold is particularly well-suited for modulating tyrosine kinase activity, a critical step in many disease mechanisms. By leveraging the reactivity of the aldehyde and oxime groups, researchers have been able to create libraries of compounds with high selectivity and efficacy.

In addition to its applications in drug development, this compound has found utility in biochemical research. The oxime functionality serves as an effective ligand for metal ions, making it useful in studying metalloprotein interactions and enzyme inhibition. For example, complexes formed between this compound and transition metals such as copper and zinc have shown promise in catalyzing oxidative reactions relevant to cellular metabolism. Such studies not only enhance our understanding of metalloenzymes but also pave the way for designing metal-based therapeutics.

The synthesis of 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime (CAS No. 1937326-60-7) involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include chlorination of pyrimidine precursors followed by condensation with hydroxylamine derivatives to introduce the oxime group. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, the molecular properties of this compound have been extensively studied using advanced modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding rational drug design. Furthermore, molecular dynamics simulations have helped elucidate how this compound interacts with biological targets at an atomic level. Such computational approaches are indispensable for optimizing lead compounds before they enter preclinical testing.

The therapeutic potential of derivatives derived from 2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime extends beyond oncology into infectious diseases and neurodegenerative disorders. Researchers are exploring its derivatives as antiviral agents by targeting viral polymerases that rely on pyrimidine-based substrates. Similarly, modifications aimed at enhancing blood-brain barrier penetration have opened avenues for treating neurological conditions such as Alzheimer’s disease. The flexibility offered by the dichloropyrimidine core allows for diverse structural modifications without compromising core pharmacological activity.

In conclusion,2-Pyrimidinecarboxaldehyde, 4,6-dichloro-, oxime (CAS No. 1937326-60-7) stands as a testament to the ingenuity of modern chemical biology and medicinal chemistry. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound and its derivatives,its significance is poised to grow further, driving innovation across multiple disciplines within life sciences research.

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